molecular formula C17H18FNO2 B2986280 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid CAS No. 1923836-20-7

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid

Cat. No.: B2986280
CAS No.: 1923836-20-7
M. Wt: 287.334
InChI Key: GIPGFZGEPQMULK-UHFFFAOYSA-N
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Description

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid is a chemical compound with the molecular formula C17H18FNO2 and a molecular weight of 287.33 g/mol . This compound is characterized by the presence of a fluoroquinoline moiety attached to a cyclohexyl group, which is further connected to an acetic acid group. The fluoroquinoline structure is known for its significance in medicinal chemistry, particularly in the development of antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Properties

IUPAC Name

2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c18-13-5-6-16-15(10-13)14(7-8-19-16)12-3-1-11(2-4-12)9-17(20)21/h5-8,10-12H,1-4,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGFZGEPQMULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222958
Record name cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923846-51-8
Record name cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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